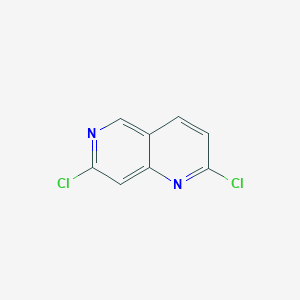

2,7-Dichloro-1,6-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-2-1-5-4-11-8(10)3-6(5)12-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSOVRSCPSFONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CC(=NC=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,7-Dichloro-1,6-naphthyridine chemical properties and structure

The following technical guide is structured as an in-depth whitepaper for researchers and drug development professionals. It synthesizes confirmed chemical data with mechanistic insights into the reactivity and application of the 2,7-dichloro-1,6-naphthyridine scaffold.

Role: Bifunctional Heteroaromatic Scaffold for Medicinal Chemistry Focus: Synthesis, Electronic Architecture, and Regioselective Functionalization

Executive Summary

2,7-Dichloro-1,6-naphthyridine (CAS: 1393583-67-9) represents a high-value "privileged scaffold" in modern drug discovery. Unlike its symmetric isomer (1,5- or 1,8-naphthyridine), the 1,6-isomer possesses inherent electronic asymmetry. This structural feature allows for sequential, regioselective functionalization , making it an ideal core for fragment-based drug design (FBDD). It is increasingly utilized in the development of kinase inhibitors (e.g., c-Met, EZH2) and anti-infectives, where the orthogonal reactivity of the C2 and C7 positions enables the precise construction of Structure-Activity Relationship (SAR) vectors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule is a planar, electron-deficient heteroaromatic system. Its lipophilicity and molecular weight make it an excellent starting point for "Lead-Like" libraries.

| Property | Value / Description | Source/Note |

| IUPAC Name | 2,7-Dichloro-1,6-naphthyridine | |

| CAS Number | 1393583-67-9 | Confirmed |

| Molecular Formula | ||

| Molecular Weight | 199.04 g/mol | |

| Physical State | Solid (Pale yellow to off-white) | |

| Boiling Point | ~337.3°C (Predicted) | 760 mmHg |

| Solubility | Soluble in DMSO, DCM, DMF; Low water solubility | |

| Electronic Character | Facilitates |

Structural & Electronic Architecture

Understanding the electronic map is critical for predicting reactivity. The 1,6-naphthyridine ring system consists of a pyridine ring fused to another pyridine ring.[1]

-

N1 Position: Located in the "quinoline-like" segment.

-

N6 Position: Located in the "isoquinoline-like" segment.

-

C2 Position:

to N1. This position mimics the highly reactive C2 of quinoline. -

C7 Position:

to N6. This position mimics the C3 of isoquinoline (less reactive than C1 of isoquinoline).

Mechanistic Implication: The C2 position generally exhibits higher electrophilicity compared to C7 due to the inductive stabilization of the Meisenheimer intermediate provided by N1, which is analogous to the activation seen in 2-chloropyridine or 2-chloroquinoline. C7, while activated, often requires harsher conditions or specific catalysts, allowing for chemoselective differentiation .

Visualization: Electronic Reactivity Map

The following diagram illustrates the synthesis and the divergent reactivity logic.

Caption: Synthesis flow and divergent reactivity. Path 1 (Green) indicates the kinetically favored C2 substitution. Path 2 (Red) typically requires catalysis or higher energy.

Synthesis Strategy

The most robust route to the 2,7-dichloro derivative involves the chlorination of the corresponding dione (or dihydroxy) intermediate.

Protocol 1: Chlorination of 1,6-Naphthyridine-2,7-dione

Note: This reaction generates HCl gas and requires a fume hood.

-

Reagents: 1,6-naphthyridine-2,7(1H,6H)-dione (1.0 eq), Phosphorus oxychloride (

, solvent/reagent), Phosphorus pentachloride ( -

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

-

Procedure:

-

Suspend the dione in neat

(approx. 10 mL per gram of substrate). -

Add

portion-wise at room temperature. -

Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor reaction progress by TLC (System: 50% EtOAc/Hexane) or LC-MS. The starting material is highly polar; the product is non-polar.

-

-

Workup (Critical for Safety):

-

Cool the reaction mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with a base trap). -

Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).

-

Neutralize the aqueous phase to pH 7–8 using saturated

or -

Extract with Dichloromethane (DCM) (3x).

-

-

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Reactivity & Regioselectivity Guidelines

Nucleophilic Aromatic Substitution ( )

The 1,6-naphthyridine scaffold is highly activated for

-

Regioselectivity Rule: The C2 position is generally the primary site of attack for nucleophiles (amines, alkoxides, thiols) under mild conditions.

-

Reasoning: The C2 position benefits from the strong inductive effect of the adjacent N1. While C7 is also activated by N6, the C2 position in the "quinoline-like" ring usually presents a lower energy barrier for the formation of the Meisenheimer complex compared to the "isoquinoline-like" C7 position.

-

-

Differentiation Strategy:

-

To functionalize C2 only : Use 1.0 equivalent of nucleophile at low temperature (0°C to RT) in a polar aprotic solvent (DMF or THF).

-

To functionalize C7 : It is recommended to first block C2 (e.g., via the first

) or use a cross-coupling approach that is less sensitive to the specific electronic nuances of

-

Palladium-Catalyzed Cross-Coupling

Both chlorides are viable handles for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

-

Selectivity: In Pd-catalyzed reactions, the oxidative addition step is often governed by bond dissociation energies and steric factors. While C2 is electronically favored, steric bulk at the nucleophile can shift selectivity.

-

Optimization: Bis-coupling often occurs if stoichiometry is not strictly controlled. For mono-coupling, use a high catalyst loading (5-10 mol%) and slow addition of the boronic acid/ester.

Protocol 2: Regioselective (C2-Selective)

Objective: Introduction of an amine at C2 while preserving the C7-Cl handle.

-

Reagents: 2,7-Dichloro-1,6-naphthyridine (1.0 eq), Amine (1.0 eq), DIPEA (1.2 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve the dichloro scaffold in DMF (0.1 M concentration).

-

Cool to 0°C in an ice bath.

-

Add DIPEA followed by the dropwise addition of the amine.

-

Stir at 0°C for 1 hour, then warm to Room Temperature.

-

Checkpoint: Monitor by LC-MS. You should see the conversion to the mono-substituted product (

). If bis-substitution is observed, lower the temperature to -20°C.

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (to remove DMF).

Medicinal Chemistry Applications

The 2,7-dichloro-1,6-naphthyridine scaffold is a bioisostere for quinoline and isoquinoline, offering improved solubility and distinct H-bond acceptor profiles.

-

Kinase Inhibition: Used in the design of type I and type II kinase inhibitors (e.g., c-Met, ALK, EZH2). The N1/N6 nitrogens can serve as hinge binders, while the C2/C7 substituents extend into the hydrophobic pocket or solvent-exposed regions.

-

Epigenetic Modulators: Recent patents suggest utility in EZH2 inhibition, where the scaffold serves as a rigid linker orienting pharmacophores in a specific 3D geometry.

References

-

Chemical Identity & Properties

-

PubChem. 5,7-Dichloro-1,6-naphthyridine (Isomer Comparison). National Library of Medicine. Link (Note: Data extrapolated for 2,7-isomer based on structural analogs).

-

- Synthesis & Reactivity: Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Classic text on diazanaphthalene reactivity).

-

Medicinal Chemistry Applications

-

Commercial Availability & Safety

-

Combi-Blocks / ChemScene SDS Data for 2,7-Dichloro-1,6-naphthyridine. Link

-

Sources

1H and 13C NMR characterization of the 1,6-naphthyridine scaffold

In-Depth Technical Guide: H and C NMR Characterization of the 1,6-Naphthyridine Scaffold

Executive Summary & Structural Basis

The 1,6-naphthyridine scaffold (diazanaphthalene) represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Its physicochemical properties are dominated by the electron-deficient nature of the fused ring system, which significantly influences magnetic shielding and deshielding patterns in NMR spectroscopy.

Numbering and Structural Geometry

Correct assignment relies entirely on the IUPAC numbering scheme. The 1,6-isomer places nitrogen atoms at positions 1 and 6. This creates two distinct electronic environments:

-

Ring A (Pyridine-like): Contains N1.

-

Ring B (Pyridine-like): Contains N6.

The bridgehead carbons are numbered 4a and 8a.

Caption: IUPAC numbering of the 1,6-naphthyridine scaffold. Bridgehead carbons C4a and C8a are critical quaternary centers in HMBC analysis.

H NMR Characterization

The proton NMR spectrum of 1,6-naphthyridine in CDCl

Chemical Shift Assignments (CDCl )

The following data is based on the definitive assignments by Paudler and Kress, validated by modern high-field analysis.

| Position | Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Logic |

| 5 | H5 | 9.28 | Singlet (s) | - | Most deshielded; |

| 2 | H2 | 9.10 | Doublet of doublets (dd) | ||

| 7 | H7 | 8.76 | Doublet (d) | ||

| 4 | H4 | 8.28 | Doublet of doublets (dd) | ||

| 8 | H8 | 7.93 | Doublet (d) | ||

| 3 | H3 | 7.53 | Doublet of doublets (dd) |

Coupling Constant Analysis

The coupling constants provide the "fingerprint" for the scaffold:

-

Hz: Characteristic of

-

Hz: Characteristic of

- Hz: Characteristic of the C7-C8 bond in the heterocyclic B-ring.

-

Long-Range Coupling: Small couplings (

Hz) such as

C NMR Characterization

The carbon spectrum is characterized by the presence of two highly deshielded

Chemical Shift Assignments (CDCl )

| Position | Carbon Type | Chemical Shift ( | Assignment Note |

| C2 | CH ( | 154.1 | Deshielded by adjacent N1. |

| C5 | CH ( | 152.0 | Deshielded by adjacent N6. |

| C7 | CH ( | 148.5 | Deshielded by N6. |

| C4 | CH ( | 137.2 | Para to N1. |

| C8a | Cq (Bridge) | 150-155 * | Quaternary bridgehead adjacent to N1. |

| C4a | Cq (Bridge) | 124.0 | Quaternary bridgehead, beta to N1. |

| C8 | CH ( | 122.5 | Beta to N6. |

| C3 | CH ( | 122.0 | Beta to N1. |

*Note: C8a is often weak and broad due to quadrupolar relaxation effects from the adjacent nitrogen, requiring longer acquisition times or HMBC detection.

Advanced Characterization Workflow

For substituted derivatives, a simple 1D spectrum is often insufficient. The following workflow ensures unambiguous assignment.

2D NMR Protocol

-

HSQC (Heteronuclear Single Quantum Coherence): Maps all protonated carbons. Use this to distinguish C2, C3, C4, C5, C7, C8 from bridgeheads.

-

HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" for naphthyridines.

-

H5 will show a strong 3-bond correlation to C4 and C8a , linking the two rings.

-

H2 will correlate to C8a (3-bond), confirming the N1 position.

-

-

COSY (Correlation Spectroscopy): Confirms the H2-H3-H4 spin system (Ring A) and the H7-H8 spin system (Ring B).

Caption: Logical workflow for the structural elucidation of 1,6-naphthyridine derivatives.

Experimental Protocol: Synthesis & Sample Prep

To generate high-quality samples for reference data, the Friedländer Condensation is the most robust synthetic route.

Synthesis of Reference Material

-

Reaction: Condensation of 4-aminonicotinaldehyde with a ketone/aldehyde (or equivalent active methylene).

-

Conditions: Reflux in ethanol with catalytic piperidine or KOH.

-

Purification: 1,6-naphthyridines are basic. Acid-base extraction (dissolve in HCl, wash organic, basify, extract DCM) yields high purity for NMR.

NMR Sample Preparation

-

Solvent: CDCl

(99.8% D) + 0.03% TMS.-

Note: In DMSO-

, chemical shifts may migrate downfield by 0.1–0.3 ppm due to hydrogen bonding with the solvent.

-

-

Concentration: 10-15 mg in 0.6 mL solvent for clear 13C detection.

-

TFA Titration: Adding 1 drop of Trifluoroacetic acid (TFA) will protonate N1 and N6. This causes a dramatic downfield shift of H2, H5, and H7, useful for confirming the location of basic nitrogens.

References

-

Paudler, W. W., & Kress, T. J. (1966). Naphthyridine Chemistry.[1][2] V. The Nuclear Magnetic Resonance Spectra of the Naphthyridines. The Journal of Organic Chemistry.

-

Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

-

Litvinov, V. P. (2004). Advances in the chemistry of 1,6-naphthyridines. Russian Chemical Reviews.

A Technical Guide to the Physicochemical Properties of 2,7-Dichloro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthyridine Core in Modern Chemistry

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, represent a privileged scaffold in medicinal chemistry and materials science.[1] The arrangement of the nitrogen atoms within the fused pyridine rings gives rise to various isomers, each with a unique electronic distribution and three-dimensional shape, profoundly influencing its biological activity and physical properties.[2] The 1,6-naphthyridine core, in particular, is a constituent of numerous compounds with demonstrated therapeutic potential, including antibacterial and antitumor agents.[3] The introduction of halogen substituents, such as chlorine, can further modulate the molecule's lipophilicity, metabolic stability, and target-binding interactions, making di-chlorinated naphthyridines attractive targets for synthesis and investigation.[4]

This technical guide focuses on a specific, yet sparsely documented isomer: 2,7-Dichloro-1,6-naphthyridine . While direct experimental data for this compound is limited in the available scientific literature, this guide will provide a comprehensive overview of its anticipated physical properties and solubility based on the known characteristics of its isomers and related halogenated aza-aromatic compounds. Furthermore, we present detailed, field-proven methodologies for the experimental determination of these properties, empowering researchers to fully characterize this and similar novel compounds.

Molecular Structure and Inferred Physicochemical Properties

The foundational step in understanding the behavior of a molecule is to analyze its structure. The 2,7-Dichloro-1,6-naphthyridine molecule consists of a fused 1,6-naphthyridine ring system with chlorine atoms substituted at the 2 and 7 positions.

Caption: 2D structure of 2,7-Dichloro-1,6-naphthyridine.

Based on this structure and data from related isomers, we can infer the following properties:

| Property | Inferred Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₈H₄Cl₂N₂ | Based on the chemical structure. |

| Molecular Weight | 199.04 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white or pale yellow crystalline solid | This is a common appearance for many naphthyridine derivatives. |

| Melting Point | Expected to be in the range of 150-250 °C | The melting point is influenced by the planarity of the ring system, which allows for efficient crystal packing, and strong dipole-dipole interactions due to the chlorine and nitrogen atoms. The exact melting point will depend on the substitution pattern, which affects the symmetry and intermolecular forces. |

| Boiling Point | Expected to be high (>300 °C) with probable decomposition | Aromatic heterocyclic compounds with this molecular weight typically have high boiling points. However, they often decompose before boiling at atmospheric pressure. |

| Density | Expected to be >1.3 g/cm³ | The presence of two chlorine atoms significantly increases the molecular weight without a proportional increase in volume, leading to a higher density compared to the parent naphthyridine. |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and pharmacokinetic profile. The "like dissolves like" principle provides a foundational understanding of solubility. The presence of two polar nitrogen atoms and two electronegative chlorine atoms in 2,7-Dichloro-1,6-naphthyridine suggests a molecule with moderate polarity.

Expected Solubility:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

-

Moderate Solubility: In chlorinated solvents like dichloromethane and chloroform, and in polar protic solvents with some nonpolar character like ethanol and methanol.

-

Low to Insoluble: In nonpolar solvents such as hexanes and diethyl ether, and in aqueous solutions due to the significant hydrophobic character of the dichlorinated aromatic core. The introduction of long alkoxy chains has been shown to improve the solubility of other halogenated aza-aromatic compounds in organic solvents.[5]

The following table provides a qualitative prediction of solubility in common laboratory solvents:

| Solvent | Predicted Solubility | Rationale |

| Water | Very Slightly Soluble to Insoluble | The hydrophobic nature of the dichlorinated aromatic rings dominates. |

| Methanol | Sparingly to Slightly Soluble | The polar hydroxyl group can interact with the nitrogen atoms, but the overall molecule is still quite nonpolar. |

| Ethanol | Sparingly to Slightly Soluble | Similar to methanol, with slightly better solubility for less polar compounds. |

| Acetone | Soluble | A good balance of polarity to dissolve moderately polar compounds. |

| Dichloromethane | Soluble | The polarity is well-matched to the solute. |

| Chloroform | Soluble | Similar to dichloromethane. |

| Diethyl Ether | Slightly Soluble | Limited polarity. |

| Toluene | Slightly Soluble | Primarily nonpolar, but can engage in π-π stacking interactions. |

| Hexane | Insoluble | A highly nonpolar solvent. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | Freely Soluble | Another highly polar aprotic solvent. |

Experimental Protocols

To obtain definitive data for 2,7-Dichloro-1,6-naphthyridine, rigorous experimental determination of its physical properties and solubility is essential. The following section outlines standard, validated protocols.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Qualitative)

A straightforward method to assess the qualitative solubility of a compound in various solvents.

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

While specific experimental data for 2,7-Dichloro-1,6-naphthyridine remains elusive in the current body of scientific literature, this guide provides a robust framework for understanding its likely physicochemical properties and solubility. By leveraging data from isomeric compounds and general principles of physical organic chemistry, researchers can make informed decisions in the handling, formulation, and application of this and other novel naphthyridine derivatives. The provided experimental protocols offer a clear path to generating the empirical data necessary to fully characterize this promising chemical entity. As research into the diverse family of naphthyridines continues to expand, it is anticipated that the specific properties of 2,7-Dichloro-1,6-naphthyridine will be experimentally determined, further enriching our understanding of this important class of heterocyclic compounds.

References

-

[Synthesis of Novel Benzo[b][3][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI.]([Link])

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly-halogenated aza-bodipy dyes with improved solubility as a versatile synthetic platform for the design of photonic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to Dichloronaphthyridine Isomers: Nomenclature, Synthesis, and Medicinal Applications

Executive Summary

Naphthyridines, defined as diazanaphthalenes with one nitrogen atom in each ring, represent a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6] Among their derivatives, dichloronaphthyridines serve as critical electrophilic building blocks for the synthesis of complex bioactive molecules, including kinase inhibitors, antibacterial agents (fluoroquinolone analogs), and antimalarials. This guide provides a rigorous technical analysis of the 66 theoretical isomers of dichloronaphthyridine, their systematic nomenclature, synthetic protocols, and regioselective reactivity profiles.

Part 1: Structural Diversity and Nomenclature[7][8]

The Six Parent Scaffolds

The naphthyridine core exists in six isomeric forms based on the relative positions of the nitrogen atoms. The IUPAC numbering system prioritizes the nitrogen atoms to receive the lowest possible locants.

Table 1: Naphthyridine Scaffold Classification and Isomer Enumeration

| Scaffold Name | IUPAC Numbering Basis | Symmetry Point Group | Unique C-H Positions | Total Dichloro Isomers |

| 1,5-Naphthyridine | N at 1, 5 | 3 (2, 3, 4) | 9 | |

| 1,6-Naphthyridine | N at 1, 6 | 6 (All unique) | 15 | |

| 1,7-Naphthyridine | N at 1, 7 | 6 (All unique) | 15 | |

| 1,8-Naphthyridine | N at 1, 8 | 3 (2, 3, 4) | 9 | |

| 2,6-Naphthyridine | N at 2, 6 | 3 (1, 3, 4) | 9 | |

| 2,7-Naphthyridine | N at 2, 7 | 3 (1, 3, 4) | 9 | |

| Total | 66 |

Isomer Enumeration Logic

The number of dichloronaphthyridine isomers is determined by the symmetry of the parent scaffold.

-

Symmetric Scaffolds (1,5; 1,8; 2,6; 2,7): The presence of a

axis or inversion center renders certain positions equivalent (e.g., in 1,5-naphthyridine, pos. 2 -

Asymmetric Scaffolds (1,6; 1,7): Lacking high-order symmetry, all 6 carbon positions are chemically distinct, resulting in the full set of 15 constitutional isomers.

Visualization of Parent Scaffolds

The following diagram illustrates the six parent structures and their standard numbering scheme.

Figure 1: Classification of naphthyridine scaffolds by symmetry, determining the number of possible dichloro isomers.

Part 2: Synthetic Strategies

Synthesis of dichloronaphthyridines typically proceeds via two main routes: De novo ring construction (Skraup/Friedländer) followed by functionalization, or Chlorination of hydroxy-naphthyridine intermediates .

Primary Synthetic Route: Chlorination of Naphthyridinones

The most reliable method for generating high-purity dichloronaphthyridines is the chlorination of the corresponding dihydroxy (or dioxo) precursors using phosphoryl chloride (

Protocol: Synthesis of 2,6-Dichloro-1,5-naphthyridine

This isomer is a versatile intermediate for cross-coupling reactions.

Reagents:

-

1,5-Naphthyridine-2,6-diol (Precursor)

-

Phosphoryl chloride (

, Solvent/Reagent) -

Phosphorus pentachloride (

, Optional booster)

Step-by-Step Methodology:

-

Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 5.0 g (30.8 mmol) of 1,5-naphthyridine-2,6-diol.

-

Addition: Carefully add 30 mL of

. Caution: Exothermic reaction. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitoring by TLC (30% EtOAc/Hexane) should show the disappearance of the polar starting material. -

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring to decompose excess

. Critical: Perform in a fume hood due to HCl gas evolution. -

Neutralization: Adjust the pH of the aqueous solution to ~8 using concentrated ammonium hydroxide (

) or solid -

Extraction: Extract the resulting precipitate with dichloromethane (

mL). -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water to yield 2,6-dichloro-1,5-naphthyridine as white needles.

Synthetic Workflow Diagram

Figure 2: Representative workflow for the synthesis of a monochloronaphthyridine, adaptable for dichloro derivatives using di-substituted precursors.

Part 3: Reactivity and Functionalization

Nucleophilic Aromatic Substitution ( )

Dichloronaphthyridines are highly reactive toward

-

Regioselectivity Rules:

- -Positions (2, 4, 5, 7): Most reactive. The nitrogen atom acts as an electron sink, stabilizing the Meisenheimer complex intermediate.

-

-Positions (4, 8 in 1,5/1,8 systems): Reactive, but generally less so than

- -Positions (3, 6): Least reactive; typically require palladium catalysis for functionalization.

Case Study: 2,6-Dichloro-1,5-naphthyridine

In this symmetric molecule, both chlorines are

-

First Substitution: Reaction with 1 equivalent of a nucleophile (e.g., morpholine) yields the mono-substituted product.

-

Second Substitution: The introduction of an electron-donating amino group deactivates the ring, making the second substitution significantly slower, allowing for the synthesis of non-symmetric 2,6-disubstituted derivatives.

Reactivity Logic Map

Figure 3: Regioselectivity profile for functionalizing dichloronaphthyridines via SNAr and transition-metal catalysis.

Part 4: Medicinal Chemistry Applications[1][2][9][10]

Dichloronaphthyridines are not typically final drugs but are crucial intermediates for "scaffold hopping" from quinolines or isoquinolines to improve solubility and metabolic stability.

Key Therapeutic Areas

Table 2: Applications of Naphthyridine Derivatives

| Isomer Core | Therapeutic Target | Mechanism / Application | Representative Compound |

| 1,8-Naphthyridine | Bacterial DNA Gyrase | Inhibition of DNA replication (Fluoroquinolone analog) | Nalidixic Acid , Enoxacin |

| 1,5-Naphthyridine | ALK5 / TGF- | Kinase inhibition for fibrosis and cancer | SB-431542 (Analog) |

| 1,6-Naphthyridine | HIV Integrase | Inhibition of viral strand transfer | Research Leads |

| 2,7-Naphthyridine | Antimalarial | Heme polymerization inhibition | Pyronaridine (Benzo-fused) |

Structural Advantages

-

Hydrogen Bonding: The additional nitrogen provides a hydrogen bond acceptor vector not present in quinolines, often improving potency against kinase targets (e.g., hinge binding).

-

Physicochemical Properties: Naphthyridines generally possess lower lipophilicity (

) and higher aqueous solubility than their quinoline counterparts, improving oral bioavailability.

References

-

Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link

-

Madaan, A., et al. (2015).[3] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 837-860. Link

-

Lozada, J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3466. Link

-

Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 2,6-disubstituted 1,5-naphthyridines as kinase inhibitors. European Journal of Medicinal Chemistry, 35(9), 815-826. Link

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[6] Link

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

CAS number and commercial suppliers for 2,7-Dichloro-1,6-naphthyridine

Content Type: Technical Whitepaper & Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists

Executive Summary

2,7-Dichloro-1,6-naphthyridine is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and epigenetic modulators (e.g., EZH2 inhibitors). Its 1,6-naphthyridine core provides a rigid, planar bicyclic system that mimics the purine bases of ATP, making it an ideal pharmacophore for ATP-competitive binding sites. The strategic placement of chlorine atoms at the C2 and C7 positions activates the ring for nucleophilic aromatic substitution (

This guide provides the definitive chemical identity, verified commercial sourcing channels, and a self-validating synthetic protocol for researchers requiring this compound for drug discovery campaigns.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Data |

| Chemical Name | 2,7-Dichloro-1,6-naphthyridine |

| CAS Number | 1393583-67-9 |

| Molecular Formula | |

| Molecular Weight | 199.04 g/mol |

| SMILES | Clc1cc2nc(Cl)ccc2cn1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; limited solubility in water |

| Purity Standard |

Note on Isomerism: Do not confuse with the more common 5,7-dichloro-1,6-naphthyridine (CAS 337958-60-8) or 2,6-dichloro-1,7-naphthyridine (CAS 93493-69-7). Verification of the substitution pattern via

-NMR is critical upon receipt.

Commercial Sourcing Landscape

Due to the specific substitution pattern, 2,7-dichloro-1,6-naphthyridine is considered a "boutique" building block and is not universally stocked by all major aggregators.

Primary Verified Suppliers

The following vendors have listed stock or demonstrated synthesis capability for this specific CAS.

| Supplier | Catalog Number | Pack Sizes | Region | Notes |

| Combi-Blocks | JQ-9262 | 250mg, 1g, 5g | USA (San Diego) | High reliability; typically ships within 1-2 days. |

| Reagentia | R020KWD | 100mg, 250mg | Europe | Good for EU-based logistics. |

| Alchimica | R020KWD | 250mg | Europe | Specialized in heterocyclic building blocks. |

| AK Scientific | Inquire | Custom | USA (California) | Often stocks related analogs; good for custom synthesis requests. |

Sourcing Strategy:

-

Tier 1: Check Combi-Blocks first. They are the primary holder of this inventory in the US market.

-

Tier 2: If out of stock, request a custom synthesis quote from Enamine or WuXi AppTec , citing the synthesis protocol below to expedite the quote.

Synthetic Protocol (Self-Validating)

If commercial supply is unavailable or scale-up is required (>100g), the following synthetic route is the industry standard. It relies on the chlorination of the 2,7-dihydroxy precursor.

Reaction Scheme

The synthesis proceeds via the chlorination of 1,6-naphthyridine-2,7(1H,6H)-dione (often referred to as the 2,7-diol tautomer) using phosphorus oxychloride (

Figure 1: Chlorination workflow for the synthesis of the target scaffold.

Detailed Methodology

Step 1: Chlorination of 1,6-Naphthyridine-2,7-dione

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube (or -

Charging: Add 1,6-naphthyridine-2,7(1H,6H)-dione (1.0 eq) to the flask.

-

Reagent Addition: Carefully add Phosphorus Oxychloride (

) (10.0 eq). Caution: -

Catalyst (Optional but Recommended): Add a catalytic amount of N,N-Dimethylaniline or DMF (3-5 drops) to accelerate the Vilsmeier-Haack type activation.

-

Reaction: Heat the mixture to reflux (105–110 °C) for 4–6 hours.

-

Checkpoint: The suspension should become a clear, dark solution as the starting material is consumed. Monitor by TLC (50% EtOAc/Hexane) after mini-workup of an aliquot.

-

-

Quenching (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess

(use a rigorous trap). -

Pour the residue slowly onto crushed ice/water (approx. 10x volume) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

-

-

Workup:

-

Neutralize the aqueous phase to pH ~7-8 using saturated

or -

Extract with Dichloromethane (DCM) (

mL). -

Wash combined organics with brine, dry over anhydrous

, and concentrate.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Yield Expectation: 60–75% isolated yield.

Medicinal Chemistry Applications

The 2,7-dichloro-1,6-naphthyridine scaffold is a versatile electrophile. The reactivity difference between the C2 and C7 chlorines allows for regioselective functionalization.

Regioselectivity Logic

-

Position C2: Located alpha to the N1 nitrogen. Generally more reactive towards nucleophiles (

) due to the inductive effect of the adjacent nitrogen and less steric hindrance compared to C7 (depending on substitution at C8). -

Position C7: Located alpha to the N6 nitrogen. Reactivity is comparable but often secondary in sequential substitution protocols unless directed by steric factors.

Common Derivatizations:

-

Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.

-

Buchwald-Hartwig Amination: Introduction of amine side chains (solubilizing groups).

-

Etherification: Reaction with alkoxides to tune lipophilicity.

Figure 2: Functionalization pathways for drug discovery.

References

-

Combi-Blocks Product Data. 2,7-Dichloro-1,6-naphthyridine (Cat# JQ-9262). Retrieved from

-

PubChem Compound Summary. 1,6-Naphthyridine derivatives and substructures.[1]

-

Google Patents. Substituted Naphthyridine Derivatives as EZH2 Inhibitors. (CN118515653B).

-

Maldonado, M. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. International Journal of Molecular Sciences.

Sources

Historical Review and Technical Guide: 1,6-Naphthyridine Synthesis

This guide serves as a technical reference for the synthesis of 1,6-naphthyridines, a privileged scaffold in medicinal chemistry (e.g., Ripretinib). It moves beyond standard textbook definitions to provide field-tested insights, decision-making frameworks, and validated protocols.

Executive Summary & Strategic Importance

The 1,6-naphthyridine scaffold (two fused pyridine rings with nitrogens at positions 1 and 6) represents a critical "isostere" of quinoline and isoquinoline. Its ability to engage in unique hydrogen bonding networks and pi-stacking interactions has made it a cornerstone in the development of kinase inhibitors (c-Met, FGFR4) and HIV integrase inhibitors.

Unlike its symmetrical isomer (1,5-naphthyridine), the 1,6-isomer presents unique regioselectivity challenges during synthesis due to the distinct electronic environments of the two nitrogen atoms. This guide categorizes synthesis into three pillars: Classical Cyclization , Modern Catalysis , and Industrial Application .

Decision Framework: Selecting the Right Methodology

Before selecting a protocol, use this logic flow to determine the optimal pathway based on your starting materials and scale.

Figure 1: Strategic decision tree for selecting a 1,6-naphthyridine synthesis route.

Classical Methodologies: The Foundation

A. The Skraup Synthesis (Modified)

Historically the first route, this involves the reaction of 4-aminopyridine with glycerol (or acrolein equivalents) in the presence of an oxidizing agent and strong acid.

-

Mechanism: Dehydration of glycerol to acrolein

Michael addition of amine -

Expert Insight: The classical Skraup using nitrobenzene is often violent. Modern adaptations use Sulfo-Mix (nitrobenzene + oleum) or pre-formed acrolein derivatives (e.g., methacrolein) to control exotherms and improve regioselectivity.

-

Limitation: Regioselectivity can be poor if the pyridine ring has other substituents; however, starting from unsubstituted 4-aminopyridine yields 1,6-naphthyridine exclusively.

B. The Gould-Jacobs Reaction

Preferred for industrial scale-up when a handle at the C4 position (e.g., -OH, -Cl) is required for further functionalization (SAR exploration).

-

Pathway: Condensation of 4-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) followed by high-temperature cyclization (Dowtherm A, ~250°C).

-

Critical Control Point: The cyclization step requires thermodynamic control. The "pyridyl-amine" nucleophile is less reactive than aniline; strictly anhydrous conditions and high temperatures are non-negotiable.

C. The Friedländer Synthesis

The most versatile method for generating substituted 1,6-naphthyridines under mild conditions.

-

Reaction: Condensation of 4-aminonicotinaldehyde (or 4-aminopyridyl ketones) with an active methylene compound (ketone, aldehyde, keto-ester).

-

Advantage: High regiocontrol. The positions of substituents are pre-determined by the starting materials.

Modern & Industrial Protocols

Protocol A: Industrial Synthesis of Ripretinib Scaffold (Modified Friedländer)

Context: This protocol describes the formation of the naphthyridinone core used in Ripretinib (Qinlock), a KIT/PDGFRA inhibitor.

Target: Ethyl 1,6-naphthyridin-2(1H)-one-3-carboxylate derivative.

Reagents:

-

Precursor A: 4-Aminopyridine derivative (e.g., 4-amino-2-chloropyridine).

-

Precursor B: Diethyl (ethoxymethylene)malonate or specific

-aryl ester equivalents. -

Catalyst/Base: Potassium Fluoride (KF) on Alumina or Sodium Ethoxide (NaOEt).

-

Solvent: Dimethylacetamide (DMA) or Ethanol.

Step-by-Step Methodology:

-

Condensation: Charge a reactor with Precursor A (1.0 equiv) and Precursor B (1.1 equiv) in Ethanol. Heat to reflux (78°C) for 4 hours. Monitor consumption of amine by HPLC.

-

Intermediate Isolation: Cool to 0°C. The intermediate (enamine-ester) typically precipitates. Filter and dry.[1]

-

Cyclization: Dissolve the intermediate in DMA. Add KF/Alumina (40% w/w). Heat to 120°C for 2-6 hours.

-

Why KF/Alumina? It acts as a solid-supported base that promotes the Knoevenagel-type cyclization while minimizing polymerization side reactions common with strong liquid bases.

-

-

Workup: Filter off the solid catalyst. Pour filtrate into ice-water. Adjust pH to 6-7 with 1N HCl. Collect the precipitate (1,6-naphthyridinone) by filtration.

Protocol B: Green Catalyst-Free Multicomponent Synthesis

Context: Rapid generation of 1,6-naphthyridine libraries for screening.

Target: Polysubstituted 1,6-naphthyridine. Reagents: Methyl ketone (1 equiv), Malononitrile (1 equiv), 4-Aminopyridine (1 equiv), Water (Solvent).

Methodology:

-

Mix all components in water (0.5 M concentration).

-

Heat to 80°C for 3-5 hours.

-

Self-Validation: The product usually crashes out of the aqueous phase as a solid.

-

Purification: Simple filtration and washing with EtOH/Water (1:1). No column chromatography required.

Comparative Data Analysis

| Method | Key Reagents | Temp (°C) | Yield (Typical) | Regioselectivity | Primary Use Case |

| Skraup | Glycerol, H2SO4, Nitrobenzene | 140-160 | 30-50% | Moderate | Unsubstituted parent scaffold |

| Gould-Jacobs | DEEM, Dowtherm A | 250 | 60-80% | High | 4-Hydroxy derivatives (Intermediates) |

| Friedländer | 4-Amino-aldehyde, Base | 60-100 | 75-90% | Excellent | Highly substituted complex drugs |

| Pd-Catalyzed | 2-Chloro-3-cyano-pyridine, Alkyne | 80-120 | 50-70% | High | Benzo-fused or aryl-linked analogs |

Mechanistic Visualization: The Skraup Pathway

Understanding the failure modes of the Skraup reaction requires visualizing the intermediate steps.

Figure 2: Mechanistic flow of the Skraup synthesis highlighting the oxidation step.

References

-

Skraup Synthesis & Modifications

-

Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines and Naphthyridines. Chemical Reviews.

-

-

Gould-Jacobs Reaction

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

-

-

Friedländer Synthesis (Review)

-

Marco-Contelles, J., et al. (2009). The Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Chemical Reviews.

-

-

Ripretinib Synthesis (Industrial Application)

-

Smith, B. D., et al. (2020). Discovery of Ripretinib (DCC-2618): A Pan-KIT and PDGFRα Kinase Switch Control Inhibitor. Journal of Medicinal Chemistry.

-

-

Biological Importance & 1,6-Naphthyridinones

-

López-Alvarado, P., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.

-

-

Modern Pd-Catalyzed Approaches

-

Shimkin, K. W., et al. (2013). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry.

-

Sources

Technical Guide: Safe Handling and Operational Protocols for Chlorinated N-Heterocycles

Executive Summary

Chlorinated nitrogen heterocycles (e.g., 2-chloropyridines, 4-chloropyrimidines) are ubiquitous scaffolds in medicinal chemistry, serving as critical electrophiles in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the mechanistic causality of these hazards. It provides a self-validating operational framework designed to protect researchers from the specific risks of sensitization, hydrolytic HCl generation, and thermal instability.

Chemical & Physical Hazard Profiling

The Electronic Basis of Toxicity

The primary hazard of chlorinated N-heterocycles stems from their reactivity. Unlike chlorobenzene, which is relatively inert to nucleophilic attack, nitrogen atoms in the aromatic ring withdraw electron density, activating the carbon-chlorine bond.

-

2- and 4-Positions (Activated): Chlorine atoms at these positions are highly susceptible to displacement by nucleophiles. In a biological context, "nucleophiles" are the amino (

) and thiol ( -

3-Position (Deactivated): While less reactive toward

, these derivatives often possess higher volatility and can still act as irritants or metabolic toxins.

Key Insight: If a compound is a good substrate for your Buchwald-Hartwig coupling, it is a good substrate for haptenizing your immune system.

Hydrolytic Instability & HCl Generation

Many electron-deficient chloropyrimidines and pyrazines are hygroscopic. Upon contact with atmospheric moisture, they hydrolyze to form the corresponding lactams (hydroxy-heterocycles) and hydrochloric acid (HCl) .

-

Risk: Sealed vials stored improperly can pressurize with HCl gas, leading to "popping" caps or acid burns upon opening.

-

Indicator: A crusty white precipitate around the cap usually indicates hydrolysis has occurred, and the container is likely pressurized.

Comparative Reactivity Table

| Scaffold | Position of Cl | Reactivity ( | Hydrolysis Risk | Sensitization Potential |

| Pyridine | 2- or 4- | High | Moderate | High |

| Pyridine | 3- | Low | Low | Moderate |

| Pyrimidine | 2- or 4- | Very High | High | Extreme |

| Quinoline | 2- or 4- | High | Moderate | High |

| Pyrazine | 2- | High | High | High |

The Toxicological Mechanism: Skin Sensitization

The most insidious risk is Allergic Contact Dermatitis (ACD) . This is not a simple chemical burn; it is an immunologic response.

Mechanism of Action (Haptenization)

Small molecules (<500 Da) like chloropyridines are not immunogenic on their own. However, they penetrate the stratum corneum and react with skin proteins (e.g., keratin, Langerhans cell surface proteins) via

Visualization: The Haptenization Pathway

The following diagram illustrates how a chlorinated heterocycle modifies biological proteins, leading to an immune response.

Caption: Mechanism of skin sensitization via Nucleophilic Aromatic Substitution (S_NAr) on skin proteins.

Operational Protocols: A Self-Validating System

To ensure safety, we employ a "Self-Validating System" where the workflow forces the user to verify safety at critical control points.

Storage and Stability

-

Protocol: Store all activated chlorinated heterocycles (e.g., 2,4-dichloropyrimidine) in a desiccator or under an inert atmosphere (nitrogen/argon) at 2–8°C.

-

Validation: Inspect the septum/cap liner before every use. Discoloration or corrosion indicates HCl release. Do not use if the solid has fused into a "cake."

Weighing and Transfer

-

Solids: Weigh in a fume hood. If the balance is outside, use a tared, screw-top vial. Never transport an open weigh boat across the lab.

-

Liquids: 2-Chloropyridine is a volatile liquid. Never pipette by mouth. Use positive-displacement pipettes to prevent dripping due to high vapor pressure.

-

PPE Standard: Standard nitrile gloves often have breakthrough times of <15 minutes for these solvents.

-

Requirement: Double-gloving (Nitrile over Laminate/PE) is recommended for prolonged handling.

-

Reaction Safety (Thermal Runaway)

In transition-metal catalyzed cross-couplings (Suzuki, Buchwald), the oxidative addition step can be exothermic.

-

Hazard: If the reaction stalls (induction period) and then initiates rapidly, the heat generated can decompose the heterocycle, releasing gases (HCl, NOx) and over-pressurizing the vessel.

-

Control: Monitor internal temperature, not just block temperature. Ensure a pressure-relief route is available (e.g., a needle to a bubbler) for scale-up reactions >5g.

Waste Disposal and Decontamination[1]

Proper disposal is critical due to the environmental persistence of halogenated aromatics.

The "Quench" Protocol

Before disposal, reactive electrophiles should be chemically quenched if possible, though for stable heterocycles, this is often difficult.

-

Segregation: Do NOT mix with acidic waste (risk of HCN if cyanide was used, or HCl pressure) or oxidizing waste (risk of violent reaction).

-

Stream: Dispose of in the "Halogenated Organic Waste" stream.

-

Container: Ensure the waste container is not full (>90%) and is vented if there is any risk of ongoing hydrolysis.

Handling Workflow Diagram

This workflow ensures that safety checks are integrated into the experimental process.

Caption: Operational workflow for handling chlorinated N-heterocycles, emphasizing integrity checks and waste segregation.

Emergency Response

Skin Exposure[2]

-

Immediate Action: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol, acetone) to wipe the skin; this increases permeability and drives the toxin deeper into the dermis.

-

Medical: Seek medical attention. Flag the compound as a potential sensitizer.[1]

Spills

-

Solid: Do not sweep (creates dust). Cover with a wet paper towel (if water-compatible) or oil-impregnated sweep compound, then scoop into a bag.

-

Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).[2]

References

-

National Toxicology Program. (2014). NTP Technical Report on the Toxicity Studies of o-Chloropyridine. National Institutes of Health. Link

-

Roberts, D. W., et al. (2014). Electrophilic reactivity and skin sensitization potency of SNAr electrophiles. Chemical Research in Toxicology. Link

-

Ecolink. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Link

-

New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: 2-Chloropyridine. Link

Sources

Methodological & Application

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,7-Dichloro-1,6-naphthyridine

This Application Note is designed for researchers and medicinal chemists focusing on the precision functionalization of 2,7-Dichloro-1,6-naphthyridine . It moves beyond generic procedures to provide a logic-driven, regioselective workflow grounded in the electronic properties of the naphthyridine scaffold.

Executive Summary & Mechanistic Rationale

The 2,7-dichloro-1,6-naphthyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., PI3K, mTOR pathways). However, its utility is often limited by the challenge of differentiating the two electrophilic chloride sites.

The Regioselectivity Paradigm: C2 > C7

Success in functionalizing this scaffold relies on exploiting the subtle electronic differences between the C2 and C7 positions.

-

C2 Position (Quinoline-like): Located

to N1. The N1 nitrogen is adjacent to the ring fusion (C8a), creating a highly electron-deficient environment similar to the C2 position of quinoline. The inductive withdrawal from the adjacent ring fusion enhances the electrophilicity of C2. -

C7 Position (Isoquinoline-like): Located

to N6. N6 is

Operational Consequence: Under controlled conditions (stoichiometry and temperature), Pd-catalyzed oxidative addition occurs preferentially at C2 . This allows for a programmable sequential functionalization strategy: C2 first, then C7.

Experimental Workflow Visualization

The following diagram illustrates the sequential logic for differentiating the C2 and C7 positions.

Figure 1: Sequential functionalization workflow. C2 is targeted first under kinetic control, followed by C7 under forcing conditions.

Detailed Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C2 while preserving the C7-chloride.

Reagents & Causality:

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) . Why: XPhos forms a highly active monolithic Pd(0) species that facilitates oxidative addition at the more reactive C2 bond even at mild temperatures, preventing "bleed-over" reactivity at C7.

-

Base: K₂CO₃ (2.0 equiv) . Why: A mild base minimizes competitive hydrolytic dechlorination.

-

Solvent: 1,4-Dioxane/Water (4:1) . Why: The aqueous component is critical for the transmetallation step of the boronic acid.

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a stir bar, add 2,7-dichloro-1,6-naphthyridine (1.0 equiv, 1.0 mmol, 199 mg), Aryl-boronic acid (1.05 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

-

Inert: Seal the vial and purge with N₂ or Ar for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (4 mL) and 1M aqueous K₂CO₃ (2 mL).

-

Reaction: Stir vigorously at 40 °C .

-

Self-Validating Check: Monitor by TLC or LCMS at 1 hour. The starting material (R_f ~0.6 in 30% EtOAc/Hex) should disappear, replaced by a lower R_f product. If >5% bis-coupled product is observed, lower temperature to 25 °C.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Gradient: 0 → 40% EtOAc in Hexanes).

Expected Outcome: 2-Aryl-7-chloro-1,6-naphthyridine (>85% yield, >20:1 regioselectivity).

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: Install an amine at C2.[1]

Reagents & Causality:

-

Catalyst: Pd₂(dba)₃ (2.5 mol%) + BINAP (5 mol%) or BrettPhos . Why: BINAP is a "privileged" ligand for controlling regioselectivity in dihaloheterocycles due to its bite angle, often favoring the more electron-deficient site (C2).

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu . Why: Cs₂CO₃ is preferred for sensitive substrates; NaOtBu is faster but can cause side reactions.

-

Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Procedure:

-

Charge: Add 2,7-dichloro-1,6-naphthyridine (1.0 equiv), Amine (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), BINAP (5 mol%), and Cs₂CO₃ (2.0 equiv) to a dry tube.

-

Inert: Purge thoroughly with Argon.

-

Solvent: Add anhydrous Toluene (0.2 M concentration).

-

Reaction: Heat to 80 °C . Note: Amination often requires higher energy than Suzuki coupling. Regioselectivity is maintained by limiting the amine equivalents (1.1 equiv).

-

Validation: Check LCMS for the M+1 mass of the mono-aminated product.

-

Workup/Purification: Standard aqueous workup followed by column chromatography.

Protocol C: Sequential C7 Functionalization

Objective: React the remaining C7-chloride in the 2-substituted intermediate.

Reagents:

-

Catalyst: Pd(PPh₃)₄ (5-10 mol%) or Pd(dppf)Cl₂ .

-

Conditions: Higher temperature (90-110 °C ) is required as the C7 position is deactivated by the electron-donating nature of the newly installed C2-group (especially if it is an amine).

Procedure:

-

Use the 2-substituted-7-chloro-1,6-naphthyridine from Protocol A/B as the starting material.

-

Add excess nucleophile (1.5 - 2.0 equiv).

-

Employ standard Suzuki/Buchwald conditions but increase temperature to reflux.

-

Monitor for complete conversion of the intermediate.

Troubleshooting & Data Summary

| Issue | Probable Cause | Solution |

| Bis-coupling (Reaction at C2 & C7) | Temperature too high or excess nucleophile. | Reduce Temp to 25°C; Strict 1.0 equiv of nucleophile; Switch to Pd(PPh₃)₄ (less active). |

| No Reaction at C2 | Catalyst deactivation or poor oxidative addition. | Switch to XPhos or SPhos (electron-rich ligands); Ensure O₂-free environment. |

| Hydrolysis (C2-OH formation) | Water content too high or base too strong. | Use anhydrous K₃PO₄ in Dioxane; Switch to organic bases (e.g., Et₃N). |

| Regioselectivity Erosion | Substrate concentration too high. | Dilute reaction to 0.05 M to favor kinetic selectivity. |

Comparative Reactivity Table

| Parameter | C2-Position | C7-Position |

| Electronic State | Highly Electrophilic ( | Moderately Electrophilic ( |

| Steric Environment | Accessible | Accessible |

| Preferred Reaction | Kinetic (Fast at RT-40°C) | Thermodynamic (Slow, requires >80°C) |

| Ligand Choice | BINAP, XPhos (Controlled activity) | BrettPhos, RuPhos (Forcing conditions) |

References

-

Naphthyridine Scaffolds in Med Chem

- Synthesis and Biomedical Applic

-

Source:

-

General Regioselectivity in Pd-Coupling

- Catalyst-Controlled Site-Selectivity Switching in Pd-C

-

Source:

-

Specific Reactivity of 1,6-Naphthyridines

- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.

-

Source:

-

Analogous Heterocycle Selectivity (2,4-Dichloropyridine)

- Unconventional Site Selectivity in Palladium-C

-

Source:

Sources

Mastering Regiocontrol: Site-Selective Suzuki-Miyaura Coupling on the Dichloronaphthyridine Core

Application Note & Protocols for Researchers in Synthetic and Medicinal Chemistry

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Naphthyridine Scaffold and the Challenge of Selective Functionalization

Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged scaffolds in medicinal chemistry and materials science. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors have led to their incorporation into a wide array of biologically active molecules, including kinase inhibitors, antibacterial agents, and antiviral drugs. The dichloronaphthyridine core, in particular, serves as a versatile starting material for the synthesis of complex molecular architectures. However, the presence of two reactive chlorine atoms on the naphthyridine ring presents a significant synthetic challenge: achieving site-selective functionalization. The ability to controllably substitute one chlorine atom over the other is paramount for the efficient and modular synthesis of diverse compound libraries for drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal tool for the derivatization of heteroaromatic systems.[2] This application note provides a comprehensive guide to understanding and implementing site-selective Suzuki-Miyaura coupling reactions on various dichloronaphthyridine cores. We will delve into the mechanistic principles governing regioselectivity, provide detailed, field-proven protocols for specific isomers, and offer insights into troubleshooting and optimization.

Understanding the Principles of Site Selectivity

The regiochemical outcome of the Suzuki-Miyaura coupling on a dichloronaphthyridine is primarily determined by the relative reactivity of the two C-Cl bonds towards the palladium catalyst. The key step governing this selectivity is the oxidative addition of the palladium(0) complex to the C-Cl bond, which is often the rate-determining step of the catalytic cycle.[3] Several factors influence the rate of oxidative addition at each position:

-

Electronic Effects: The position of the chlorine atoms relative to the nitrogen atoms in the naphthyridine ring system has a profound impact on the electrophilicity of the carbon center. Carbons at the α- (e.g., C2, C8) and γ- (e.g., C4, C5) positions to a nitrogen atom are more electron-deficient and, therefore, generally more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[4] This is a primary determinant of the intrinsic reactivity of a given C-Cl bond. For instance, in 2,4-dichloropyrimidines, a closely related heterocyclic system, the C4 position is generally more reactive than the C2 position.[5]

-

Steric Hindrance: The steric environment around the C-Cl bond can significantly influence the approach of the bulky palladium catalyst. A chlorine atom flanked by bulky substituents will be less accessible for oxidative addition, potentially allowing for selective reaction at a less sterically encumbered, albeit electronically less activated, position.

-

Ligand Effects: The choice of phosphine ligand on the palladium catalyst is a critical parameter for controlling regioselectivity. The electronic and steric properties of the ligand can modulate the reactivity of the palladium center and its preference for one C-Cl bond over another.

-

Electron-rich, bulky monodentate ligands (e.g., Q-Phos, P(t-Bu)3) can sometimes override the intrinsic electronic preferences of the substrate and favor coupling at less reactive sites.[6]

-

Electron-deficient or chelating bidentate ligands (e.g., dppf) often enhance the inherent selectivity, favoring reaction at the most electrophilic position.[6]

-

-

Directing Group Effects: The presence of a functional group capable of coordinating to the palladium catalyst near one of the chlorine atoms can direct the catalyst to that position, leading to selective coupling at the proximal site. Amine and amide functionalities are common examples of such directing groups.[4]

The interplay of these factors determines the final regiochemical outcome. By carefully selecting the dichloronaphthyridine isomer and optimizing the reaction conditions, particularly the palladium catalyst and ligand, a high degree of site selectivity can be achieved.

Visualizing the Mechanistic Landscape

To better understand the factors influencing site-selectivity, we can visualize the key steps of the Suzuki-Miyaura catalytic cycle and the decision point for regioselectivity.

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the competitive oxidative addition step that dictates site-selectivity.

Experimental Protocols and Application Data

The following protocols are based on literature precedents and are designed to be robust starting points for the site-selective Suzuki-Miyaura coupling of various dichloronaphthyridine isomers.

Protocol 1: C4-Selective Coupling of 4,7-dichloro-1,5-naphthyridine

The C4 position in 4,7-dichloro-1,5-naphthyridine is analogous to the C4 position in 2,4-dichloropyridine, which is known to be highly reactive. Therefore, selective mono-arylation at C4 is generally favored.[7]

Reaction Scheme:

Materials:

-

4,7-dichloro-1,5-naphthyridine

-

Arylboronic acid (1.1 equivalents)

-

Pd(PPh3)4 (0.05 equivalents)

-

Na2CO3 (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloro-1,5-naphthyridine (1.0 mmol), the arylboronic acid (1.1 mmol), and Na2CO3 (2.0 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add Pd(PPh3)4 (0.05 mmol).

-

Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-chloro-1,5-naphthyridine.

Expected Results and Troubleshooting:

-

Yields: Typically in the range of 70-90%.

-

Selectivity: High selectivity for the C4-arylated product is expected. If significant amounts of the di-arylated product are observed, consider reducing the amount of arylboronic acid to 1.05 equivalents and decreasing the reaction time.

-

Low Conversion: If the reaction stalls, ensure all reagents are dry and the solvent is of high quality. A different palladium catalyst, such as Pd(dppf)Cl2, may be beneficial.

Protocol 2: C2-Selective Coupling of 2,8-dichloro-1,5-naphthyridine Derivatives

For 1,5-naphthyridines bearing chlorine atoms at the C2 and C8 positions, selective coupling at the C2 position is often observed, particularly when an electron-withdrawing group is present at the C7 position.[7]

Reaction Scheme:

Materials:

-

7-Carbethoxy-2,8-dichloro-1,5-naphthyridine

-

Arylboronic acid (1.2 equivalents)

-

PdCl2(dppf)·CH2Cl2 (0.03 equivalents)

-

K2CO3 (2.5 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a microwave vial, combine 7-carbethoxy-2,8-dichloro-1,5-naphthyridine (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl2(dppf)·CH2Cl2 (0.03 mmol), and K2CO3 (2.5 mmol).

-

Add DMF (5 mL) to the vial and seal it.

-

Heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

-

After cooling, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the 2-aryl-7-carbethoxy-8-chloro-1,5-naphthyridine.

Expected Results and Troubleshooting:

-

Yields: Moderate to good yields (50-80%) are typically obtained.

-

Selectivity: Good to excellent selectivity for the C2-coupled product is expected due to the electronic activation by the adjacent nitrogen and the directing effect of the C7-ester.

-

Decomposition: If decomposition of the starting material is observed, consider lowering the reaction temperature and extending the reaction time. Conventional heating can also be employed.

Data Summary: Regioselectivity in Dichloronaphthyridine Suzuki-Miyaura Couplings

The following table summarizes the observed regioselectivity for the Suzuki-Miyaura coupling of various dichloronaphthyridine isomers based on literature reports.

| Dichloronaphthyridine Isomer | Reactive Position | Notes |

| 4,7-dichloro-1,5-naphthyridine | C4 | The C4 position is more electrophilic.[7] |

| 2,8-dichloro-1,5-naphthyridine (with C7-EWG) | C2 | The C2 position is activated by the adjacent nitrogen and potentially directed by the C7 substituent.[7] |

| 2,5-dichloro-1,6-naphthyridine | C2 | The C2 position is alpha to a nitrogen atom, enhancing its reactivity.[7] |

| 2,4-dichloro-1,8-naphthyridine | C4 (predicted) | By analogy to 2,4-dichloropyridine, the C4 position is expected to be more reactive. |

Workflow for Method Development

For a new dichloronaphthyridine substrate, a systematic approach to reaction optimization is recommended. The following workflow can be used to identify the optimal conditions for site-selective coupling.

Sources

- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Application Notes and Protocols: A Guide to the Selective Functionalization of the C2 versus C7 Position of Indole

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3][4] The ability to precisely modify the indole ring at specific positions is crucial for tuning its biological activity and material properties. This guide provides an in-depth exploration of the strategies and protocols for the selective functionalization of two key positions: the electronically distinct C2 and the sterically accessible C7.

The Challenge of Selectivity: C2 vs. C7

The indole ring possesses multiple C-H bonds with varying reactivity. Historically, functionalization has predominantly occurred at the C3 and C2 positions of the electron-rich pyrrole ring due to its inherent reactivity.[2][5] Accessing the benzene core, particularly the C7 position, presents a greater challenge.[6][7][8] The selective functionalization of either the C2 or C7 position requires a nuanced understanding of the interplay between electronic effects, steric hindrance, and the strategic use of directing groups and catalysts.

Mechanistic Principles of Site Selection

The regioselectivity of C-H functionalization on the indole scaffold is primarily governed by the reaction mechanism, which can be broadly categorized into two approaches:

-

Directing Group-Assisted C-H Activation: This is the most powerful strategy for achieving site-selectivity. A directing group (DG), typically installed on the indole nitrogen (N1) or the C3 position, coordinates to a transition metal catalyst, bringing it into close proximity to a specific C-H bond. The geometry of the resulting metallacycle intermediate then dictates the site of functionalization.

-

Exploiting Inherent Reactivity: In the absence of a strong directing group, the intrinsic electronic and steric properties of the indole nucleus can be exploited to favor functionalization at a particular site. For instance, the C2-H bond is the most acidic in indole compounds, making it susceptible to deprotonation by strong bases.[9]

The Role of Metallacycle Intermediates

The formation of a stable metallacycle is often the key determinant of regioselectivity in transition-metal-catalyzed C-H activation.

-

Five-Membered Metallacycle for C2-Functionalization: A directing group at N1 can lead to the formation of a five-membered metallacycle involving the C2-H bond. This is often kinetically favored.

-

Six-Membered Metallacycle for C7-Functionalization: A directing group at N1 can also facilitate the formation of a six-membered metallacycle via ortho-metalation of the C7-H bond. The use of sterically bulky directing groups can favor the formation of this more stable six-membered ring over the five-membered alternative.

Visualization of a Key Mechanistic Pathway

Caption: Directed C7-functionalization of indole via a six-membered metallacycle.

Protocols for Selective Functionalization

The following protocols are illustrative examples of established methods for the selective functionalization of the C2 and C7 positions of indole. Researchers should always refer to the primary literature for detailed substrate scope and optimization.

Protocol 1: Rhodium-Catalyzed C7-Alkenylation of Indoles Using a Removable Pivaloyl Directing Group

This protocol, developed by Ma and coworkers, exemplifies the use of a sterically demanding directing group to achieve high selectivity for the C7 position. The bulky N-pivaloyl group favors the formation of a six-membered rhodacycle intermediate.

Materials:

-

N-pivaloyl indole substrate

-

Alkene coupling partner

-

[Rh(C6H5)3]3 (Wilkinson's catalyst)

-

Ag2CO3 (oxidant)

-

1,2-Dichloroethane (DCE) as solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the N-pivaloyl indole (1.0 equiv), alkene (2.0 equiv), [Rh(C6H5)3]3 (5 mol %), and Ag2CO3 (2.0 equiv).

-

Add anhydrous 1,2-dichloroethane (DCE) to achieve a desired concentration (e.g., 0.1 M).

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

The pivaloyl directing group can be removed under basic conditions (e.g., K2CO3 in methanol) to yield the free (NH)-C7-alkenylated indole.

Self-Validation:

-

Regioselectivity: Analyze the purified product by 1H NMR and 13C NMR to confirm the position of functionalization. The coupling patterns of the aromatic protons will be indicative of C7 substitution.

-

Yield: Determine the isolated yield of the purified product.

-

Purity: Assess the purity of the final product by HPLC or LC-MS.

Protocol 2: Iridium-Catalyzed C2-Methylation of Indoles with a Pivaloyl Directing Group

This method demonstrates how catalyst control can influence regioselectivity, favoring C2 functionalization even with a directing group that can also promote C7 activation.[10] The iridium catalyst, in this case, selectively activates the C2 C-H bond.

Materials:

-

N-pivaloyl indole substrate

-

Potassium methyltrifluoroborate (CH3BF3K) as the methyl source

-

[Cp*IrCl2]2 (catalyst precursor)

-

Ag2CO3 (oxidant)

-

Solvent (e.g., 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a dry reaction vessel under an inert atmosphere, combine the N-pivaloyl indole (1.0 equiv), potassium methyltrifluoroborate (1.5 equiv), [Cp*IrCl2]2 (2.5 mol %), and Ag2CO3 (2.0 equiv).

-

Add the anhydrous solvent (e.g., 1,4-dioxane) to the desired concentration.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for the required duration (e.g., 12 hours), monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

-

The pivaloyl group can be subsequently removed if desired.

Self-Validation:

-

Regioselectivity: Confirm the C2-methylation by 1H and 13C NMR spectroscopy.

-

Yield and Purity: Quantify the isolated yield and assess the purity of the product.

Comparative Summary of C2 vs. C7 Functionalization Strategies

| Feature | C2-Selective Functionalization | C7-Selective Functionalization |

| Driving Force | Intrinsic acidity of C2-H, formation of a five-membered metallacycle.[9] | Steric influence of a bulky directing group, formation of a six-membered metallacycle. |

| Common Directing Groups | Pivaloyl, Pyrimidyl, Carbonyl at C3.[9][11][12] | Pivaloyl, N-P(O)tBu2, N-CONEt2.[6][13] |

| Typical Catalysts | Ir, Pd, Co.[9][10][14] | Rh, Pd, Cu.[6][7] |

| Key Consideration | Overcoming competing functionalization at other positions, especially C3. | Employing a sufficiently bulky directing group to disfavor C2-metalation. |

Workflow for Method Selection